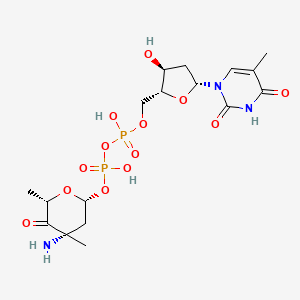

dTDP-L-4-oxovancosamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H27N3O13P2 |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-13,21H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,17-/m0/s1 |

InChI Key |

LXNLHPYBLNFMEH-VRLCQRPESA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N |

Canonical SMILES |

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N |

Origin of Product |

United States |

Biosynthesis Pathway of Dtdp L 4 Oxovancosamine

Initial Precursor Derivatization

The journey to dTDP-L-4-oxovancosamine starts with the activation of a glucose monosaccharide.

The initial phase of the biosynthetic pathway involves the conversion of D-glucose-1-phosphate into the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. koreascience.kracs.org This transformation is accomplished by the sequential action of two enzymes.

The first step is catalyzed by Glucose-1-phosphate Thymidylyltransferase. proteopedia.orgnih.govuniprot.org This enzyme activates D-glucose-1-phosphate by transferring a thymidylyl group from deoxythymidine triphosphate (dTTP) to the phosphate (B84403) group of the sugar. proteopedia.orguniprot.org This reaction yields dTDP-D-glucose and pyrophosphate. In the biosynthesis of antarmycin, this role is carried out by the enzyme AntB1. acs.org Similarly, in the biosynthesis of the glycopeptide antibiotic UK-68,597, the enzyme Auk7 performs this function. nih.govfrontiersin.org The presence of these dedicated enzymes in the respective gene clusters likely enhances the pool of precursors available for the biosynthesis of the final products. nih.govfrontiersin.org

The second enzymatic step is a dehydration reaction catalyzed by dTDP-glucose 4,6-dehydratase. wikipedia.orgoup.comebi.ac.uk This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. oup.comebi.ac.uk The reaction involves the oxidation of the C4 hydroxyl group of the glucose moiety, followed by the elimination of a water molecule from C5 and C6. oup.comebi.ac.uk In the antarmycin biosynthetic pathway, this enzyme is designated as AntB2. acs.org This enzyme is a member of the lyase family and participates in several metabolic pathways, including the biosynthesis of vancomycin (B549263) group antibiotics. wikipedia.orgsystemsbiology.netecmdb.ca

| Enzyme | Function | Example(s) | Starting Material | Product |

| Glucose-1-phosphate Thymidylyltransferase | Catalyzes the transfer of a thymidylyl group from dTTP to D-glucose-1-phosphate. proteopedia.orguniprot.org | AntB1, Auk7 acs.orgnih.govfrontiersin.org | D-Glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate |

| dTDP-glucose 4,6-Dehydratase | Catalyzes the dehydration of dTDP-D-glucose. wikipedia.orgoup.com | AntB2 acs.org | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose, H₂O |

D-Glucose-1-phosphate to dTDP-4-keto-6-deoxy-D-glucose Conversion

Glucose-1-phosphate Thymidylyltransferase (e.g., AntB1, Auk7)

Stepwise Enzymatic Transformations to this compound

Following the formation of dTDP-4-keto-6-deoxy-D-glucose, a series of further enzymatic modifications leads to the final product, this compound. acs.orgnih.govfrontiersin.org

The first of these transformations is the removal of the hydroxyl group at the C-2' position of the sugar ring. This deoxygenation reaction is a critical step in the formation of the deoxysugar. In the biosynthesis of chloroeremomycin (B1668801), an enzyme known as EvaA is responsible for this C-2' deoxygenation. researchgate.net In the biosynthesis of antarmycin, the homologous enzyme is AntB3. acs.org Inactivation of the antB3 gene has been shown to abolish the production of the final antibiotic, confirming its essential role in the biosynthesis of the vancosamine (B1196374) sugar. acs.org

The subsequent step involves the introduction of an amino group at the C-3' position of the sugar. This amination is catalyzed by a C-3' aminotransferase. In the chloroeremomycin pathway, this enzyme is EvaB. researchgate.net The corresponding enzyme in the antarmycin pathway is AntB4. acs.org Experimental evidence from the inactivation of the antB4 gene has demonstrated its necessity for the production of the final glycosylated product. acs.org The biosynthesis of l-ristosamine and l-actinosamine, however, diverges at this point as they lack an EvaC ortholog, which is responsible for the methylation of the C3 amino group. frontiersin.org

| Enzyme | Function | Example(s) | Starting Material | Intermediate Product |

| C-2' Deoxygenase | Catalyzes the removal of the hydroxyl group at the C-2' position. | EvaA, AntB3 acs.orgresearchgate.net | dTDP-4-keto-6-deoxy-D-glucose | dTDP-2,6-dideoxy-4-keto-D-glucose |

| C-3' Aminotransferase | Catalyzes the addition of an amino group at the C-3' position. | EvaB, AntB4 acs.orgresearchgate.net | dTDP-2,6-dideoxy-4-keto-D-glucose | dTDP-3-amino-2,3,6-trideoxy-D-glucose |

Following these steps, further enzymatic modifications, including epimerization and ketoreduction, are required to yield the final product, this compound. acs.org In some biosynthetic pathways, such as that for balhimycin (B1255283), a truncated version of the C4-ketoreductase (DvaE, an ortholog of EvaE) leads to the termination of the aminosugar biosynthesis at the this compound stage. frontiersin.org

C-3' Methylation (e.g., EvaC orthologs, AntB5)

The biosynthesis of this compound involves a critical C-3' methylation step, which is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In the well-studied biosynthesis of 4'-epi-vancosamine, the enzyme responsible for this transformation is EvaC. wikipedia.org This enzyme acts on the intermediate dTDP-3-amino-2,3,6-trideoxy-D-glucose, adding a methyl group to the C-3' position. wikipedia.org This methylation is a key step in creating the characteristic branched-chain structure of the vancosamine sugar.

In the biosynthetic gene cluster for the antibiotic antarmycin, which contains L-vancosamine, a set of genes, antB1–antB6, are responsible for the synthesis of the sugar moiety. acs.org Gene inactivation studies have shown that antB5, an ortholog of evaC, is essential for this pathway. acs.org When antB5 was inactivated, the production of the final antibiotic was abolished, confirming its role in vancosamine biosynthesis. acs.org The enzymes EvaC and its orthologs, like AntB5, typically form an enolate intermediate at the C-3' position of the sugar substrate, which then attacks the methyl group from the SAM cofactor. wikipedia.org In many glycopeptide biosynthetic pathways, the gene encoding the C-3' methyltransferase, such as evaC, often resides in a separate transcriptional unit from the other sugar-modifying enzymes. researchgate.netfrontiersin.org

Impact of EvaC Ortholog Absence on Aminosugar Structure (e.g., in L-ristosamine and L-actinosamine biosynthesis)

The significance of the C-3' methylation step is highlighted by its absence in the biosynthetic pathways of other related aminosugars, such as L-ristosamine and L-actinosamine. researchgate.netnih.gov The gene clusters responsible for synthesizing these sugars, found in the producers of ristocetin (B1679390) (ris) and keratinimicin (ker), respectively, notably lack an ortholog of the evaC gene. frontiersin.orgnih.gov

This genetic difference has a direct structural consequence: both L-ristosamine and L-actinosamine lack the C-3' methyl group that is characteristic of vancosamine. researchgate.netnih.gov The biosynthesis of L-ristosamine, for example, is proposed to proceed using orthologs of EvaA, EvaB, EvaD, and EvaE, but without the methylation step catalyzed by an EvaC equivalent. researchgate.netnih.gov This demonstrates that the presence or absence of this single methylation enzyme is a key diverging point in the biosynthesis of these structurally distinct but related deoxyamino sugars.

| Aminosugar | Corresponding Antibiotic | Presence of EvaC Ortholog | C-3' Methyl Group |

| L-Vancosamine | Vancomycin | Yes | Present |

| L-epi-Vancosamine | Chloroeremomycin | Yes | Present |

| L-Ristosamine | Ristocetin | No | Absent |

| L-Actinosamine | Keratinimicin | No | Absent |

C-5' Epimerization (e.g., EvaD orthologs, AntB6)

Following C-3' methylation, the biosynthetic pathway proceeds with an epimerization at the C-5' position of the sugar. This reaction is catalyzed by enzymes known as C-5' epimerases. In the chloroeremomycin pathway, this step is performed by the enzyme EvaD. wikipedia.org Similarly, in the antarmycin gene cluster, the gene antB6 is the ortholog of evaD and is implicated in this crucial stereochemical inversion. acs.org

The epimerization reaction converts the sugar from a D-erythro configuration to an L-lyxo configuration, which is essential for the final structure of L-vancosamine and its epimers. wikipedia.orgrsc.org The inactivation of antB6 in the antarmycin-producing strain was shown to completely halt the production of the antibiotic, underscoring the essential nature of this epimerization step for the formation of the final glycosylated natural product. acs.org

dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose as an Intermediate (KEGG R06628)

The substrate for the C-5' epimerase (EvaD/AntB6) is the 4-keto intermediate formed after the preceding methylation step. This compound is identified as dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose . nih.govnih.gov This specific intermediate has been synthesized and characterized in vitro. nih.gov

Biochemical studies have confirmed that this compound is the product of the sequential action of the enzymes EvaA (C-2' deoxygenation), EvaB (C-3' amination), and EvaC (C-3' methylation) on a dTDP-4-keto-6-deoxy-D-glucose precursor. nih.gov It serves as the direct precursor upon which the C-5' epimerase EvaD acts, ultimately leading to the formation of this compound, the titular compound which is then typically reduced at the C-4' position to yield the final aminosugar. wikipedia.orgnih.gov

Enzymology and Structural Biology of Dtdp L 4 Oxovancosamine Pathway Enzymes

Biochemical Characterization of Biosynthetic Enzymes

The pathway to dTDP-L-4-oxovancosamine begins with the common precursor dTDP-4-oxo-6-deoxy-D-glucose, which is derived from D-glucose-1-phosphate. frontiersin.org A suite of enzymes, often encoded within the biosynthetic gene clusters of glycopeptide antibiotics, then modifies this precursor to yield the final product.

Analysis of EvaA-D Orthologs (e.g., AntB3-AntB6, DvaA-D, Auk13, Auk12, Auk9, Auk8)

The biosynthesis of L-epivancosamine, a related aminosugar, was first elucidated in the chloroeremomycin (B1668801) producer, where the enzymes EvaA-E were shown to convert dTDP-4-oxo-6-deoxy-D-glucose to the final product. nih.gov Orthologs of these genes are found in the biosynthetic gene clusters of other glycopeptide antibiotics and are responsible for the synthesis of similar deoxysugars.

For instance, in the biosynthesis of the antibiotic antarmycin, the gene cluster contains antB3-antB6, which are homologous to evaA-evaD. These enzymes are proposed to be responsible for the production of TDP-L-4'-oxovancosamine from TDP-4'-keto-6'-deoxyglucose. acs.org Similarly, the balhimycin (B1255283) biosynthetic gene cluster contains dvaA-E, which are orthologs of evaA-E. frontiersin.orgnih.gov However, in this case, the dvaE gene is truncated and non-functional, leading to the termination of the pathway at this compound. frontiersin.org

The UK-68,597 biosynthetic gene cluster (auk) also contains orthologs of evaA, evaB, evaC, and evaD, designated as auk13, auk12, auk9, and auk8, respectively. frontiersin.orgnih.govresearchgate.net Interestingly, this cluster lacks an ortholog of evaE, suggesting that a functional equivalent may exist elsewhere in the genome to complete the synthesis of L-vancosamine. frontiersin.orgnih.gov The organization of these genes can also vary; for example, in the auk cluster, auk8-9 (evaD-C) and auk12-13 (evaA-B) are likely in different operons. nih.gov

These findings highlight a common enzymatic strategy for deoxysugar biosynthesis, with variations in the final steps leading to the diversity of sugar moieties observed in different glycopeptide antibiotics.

Reaction Mechanisms and Cofactor Requirements

The enzymatic reactions in the this compound pathway are complex and often require specific cofactors to proceed. While the precise mechanisms for all enzymes in this specific pathway are not fully elucidated, parallels can be drawn from well-characterized enzymes involved in deoxysugar biosynthesis.

The biosynthesis of NDP-sugars typically involves a series of steps including dehydration, epimerization, and reduction. portlandpress.com For example, the biosynthesis of dTDP-L-rhamnose, a common deoxysugar, involves four key enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govplos.orgasm.org

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial activation step, forming dTDP-glucose from glucose-1-phosphate and dTTP. plos.org

RmlB (dTDP-glucose-4,6-dehydratase): This enzyme catalyzes a dehydration reaction. plos.orgasm.org

RmlC (dTDP-4-dehydro-6-deoxy-glucose-3,5-epimerase): This enzyme performs a double epimerization. plos.org

RmlD (dTDP-4-dehydrorhamnose reductase): The final step is a reduction reaction catalyzed by this enzyme. plos.org

Many enzymes in these pathways are dependent on cofactors. For instance, reductases like RmlD often utilize NAD(P)H as a cofactor to provide the necessary reducing equivalents. jmb.or.kr Other enzymes may require metal ions for activity. news-medical.net The state of ionization and tautomerization of cofactors like thiamin diphosphate (B83284) (ThDP) can be crucial for catalysis, with the cofactor cycling through different protonation states during the reaction. nih.gov The specific cofactor requirements for the EvaA-D and their orthologs in the this compound pathway are an active area of research.

Stereochemical Control in Deoxysugar Modifications

The enzymes in deoxysugar biosynthetic pathways exhibit remarkable stereochemical control, ensuring the formation of specific sugar isomers. acs.org This is critical for the biological activity of the final natural product. The epimerases and reductases in the pathway are key determinants of the final stereochemistry.

For example, in the biosynthesis of dTDP-L-rhamnose, RmlC catalyzes epimerizations at both C3' and C5' of the sugar ring, while RmlD performs a stereospecific reduction at C4'. portlandpress.com Minor differences in homologous enzymes can lead to different stereochemical outcomes. For instance, subtle variations between EvaE and its homolog VcaE result in the production of dTDP-L-epivancosamine and dTDP-L-vancosamine, respectively, which differ in their stereochemistry. nih.gov This precise control over stereochemistry is a hallmark of these biosynthetic pathways and presents opportunities for generating novel sugar derivatives through enzyme engineering. acs.org

Structural Insights into Enzyme Function

High-resolution crystal structures of enzymes involved in glycopeptide antibiotic biosynthesis have provided invaluable insights into their function, including substrate recognition, catalysis, and the basis for their specificity.

High-Resolution Crystal Structures of Pathway-Associated Enzymes (e.g., GtfA, GtfD)

The crystal structures of several glycosyltransferases (GTs) from glycopeptide antibiotic pathways, such as GtfA and GtfD, have been determined. pnas.orgnih.govoup.com These enzymes belong to the GT-B superfamily, which is characterized by a two-domain architecture. pnas.orgpnas.org The structures reveal an N-terminal domain and a C-terminal domain, with the active site located in the cleft between them. nih.govnih.gov

The structure of GtfA from the chloroeremomycin biosynthetic pathway was solved in complex with its acceptor substrate, providing the first direct look at how these enzymes bind their glycopeptide targets. pnas.orgpnas.org Similarly, the crystal structure of GtfD from the vancomycin (B549263) pathway was determined in a complex with TDP and its natural glycopeptide substrate at a resolution of 2.0 Å. nih.gov These structures show that the acceptor substrate binds to the N-terminal domain, while the nucleotide-sugar donor binds in the interdomain cleft. pnas.orgnih.gov The binding of substrates can induce conformational changes in the enzyme, highlighting the dynamic nature of the catalytic process. pnas.org

Active Site Architecture and Catalytic Residues (e.g., Ser-10, Asp-13 in GtfA/D)

Structural analysis of GtfA and GtfD has allowed for the identification of key residues involved in catalysis. In GtfA, the reactive hydroxyl group of the acceptor substrate forms hydrogen bonds with the side chains of Ser-10 and Asp-13, implicating them as potential catalytic residues. pnas.orgpnas.orgproteopedia.org This Ser-10–Arg-11–Asp-13 motif is highly conserved among vancomycin group glycosyltransferases. pnas.org

In GtfD, structural and kinetic studies support the role of Asp-13 as a catalytic general base, with a possible secondary role for the corresponding threonine (Thr-10). nih.gov The proposed mechanism for these GT-B enzymes involves a general base abstracting a proton from the acceptor's hydroxyl group, which then performs a direct nucleophilic attack on the C1' carbon of the donor sugar. pnas.org While mutation of the residue corresponding to Asp-13 in GtfB did not abolish activity, the equivalent residue in other GT-B enzymes has been shown to be important for catalysis, suggesting some mechanistic diversity within the superfamily. pnas.org The Ser-10 side chain in GtfA is also considered a potential catalytic base. pnas.org

Substrate Binding Dynamics and Conformational Changes

The binding of the intermediate, this compound, to its downstream enzymes is a critical control point in the biosynthesis of glycopeptide antibiotics like vancomycin, chloroeremomycin, and balhimycin. The substrate's orientation within the active site and the resulting enzyme conformational changes dictate the subsequent chemical transformation, be it reduction or glycosidic bond formation. While direct crystal structures of enzymes complexed with this compound are not yet available, a combination of research on homologous enzymes, site-directed mutagenesis, and the consequences of natural mutations provides significant insight into these dynamic processes.

The primary enzymes that utilize this compound as a substrate are the C4-ketoreductases and specific glycosyltransferases. The binding dynamics for each class are distinct and tailored to their specific catalytic function.

C4-Ketoreductase (EvaE/VcaE) Binding and Stereocontrol

The C4-ketoreductases, such as EvaE from the chloroeremomycin pathway and VcaE from the vancomycin pathway, belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov These enzymes catalyze the NADPH-dependent reduction of the C4-keto group of this compound. The key challenge for these enzymes is to control the stereochemistry of the resulting hydroxyl group, producing either dTDP-L-epivancosamine (via EvaE) or dTDP-L-vancosamine (via VcaE). frontiersin.org This stereochemical control is entirely dependent on how the substrate is bound and oriented relative to the hydride donor (NADPH).

Structural models based on homologous SDRs suggest a two-domain architecture: a highly conserved domain that binds the NADPH cofactor via a Rossmann fold and a more variable substrate-binding domain. nih.govnih.gov The active site is located at the interface of these two domains. Substrate binding is governed by a conserved catalytic triad, typically composed of Ser/Thr, Tyr, and Lys/Arg residues.

| Putative Residue/Motif | Family | Inferred Role in Binding and Catalysis |

| Catalytic Triad (S/T, Y, K/R) | SDR | The tyrosine acts as the general acid, protonating the substrate's C4-carbonyl oxygen. Lysine helps lower the pKa of tyrosine, while serine/threonine assists in positioning the substrate and cofactor. nih.gov |

| Rossmann Fold (GxGxxG) | SDR | Forms the binding pocket for the adenosine (B11128) diphosphate portion of the NADPH cofactor, anchoring it in the active site. nih.gov |

| Variable Substrate-Binding Loop | SDR | This less-conserved region is responsible for recognizing the specific sugar moiety and is believed to contain the residues that dictate stereospecificity between EvaE and VcaE. nih.gov |

This table presents inferred roles based on studies of homologous Short-Chain Dehydrogenase/Reductase (SDR) enzymes.

The significance of this enzyme-substrate interaction is highlighted in the balhimycin biosynthetic pathway. The dvaE gene, an ortholog of evaE, is truncated and produces a non-functional C4-ketoreductase. frontiersin.orgnih.gov Consequently, the pathway halts, and this compound accumulates as the final sugar product for glycosylation steps. frontiersin.org

Glycosyltransferase (BgtfA/BgtfC) Binding and Conformational Shift

Glycosyltransferases (GTs) in the vancomycin-type pathways utilize nucleotide sugars as donors to decorate the heptapeptide (B1575542) aglycone. In the balhimycin pathway, the glycosyltransferases BgtfA and BgtfC use this compound. nih.gov These enzymes are generally members of the GT-B superfamily, which is characterized by two distinct Rossmann-like domains that form a deep cleft. biorxiv.orgnih.gov One domain is responsible for binding the nucleotide-sugar donor (this compound), while the other binds the acceptor aglycone.

A crucial aspect of GT-B enzyme function is a large-scale conformational change upon substrate binding. biorxiv.org In the unbound (apo) state, the enzyme exists in an "open" conformation. The binding of both the donor and acceptor substrates triggers a hinge-like motion, bringing the two domains together into a "closed" conformation. This movement aligns the reactive centers, protects the reaction from solvent, and facilitates the transfer of the sugar moiety. Molecular dynamics simulations on the related vancomycin glycosyltransferase GtfA have shown that these enzymes are inherently flexible and possess dynamic modes that are primed for this closing motion even in the absence of ligands. biorxiv.org

A noteworthy finding is the reported low affinity of the glycosyltransferase BgtfC for this compound as a donor substrate. frontiersin.orgnih.gov This inefficient binding dynamic has a direct consequence on the final structure of the antibiotic, as the disaccharide is found on only a minor fraction of the produced balhimycin. nih.gov This suggests that the binding pocket of BgtfC is not perfectly optimized for the 4-oxo intermediate, leading to a kinetic bottleneck in the glycosylation step.

| Enzyme | Substrate(s) | Key Research Finding on Binding Dynamics | Consequence |

| EvaE / VcaE | This compound, NADPH | Subtle differences in the substrate-binding pocket are presumed to control the stereospecificity of C4-keto reduction. frontiersin.org | Production of either dTDP-L-epivancosamine or dTDP-L-vancosamine. |

| DvaE | This compound, NADPH | A natural truncation renders the enzyme non-functional; it cannot bind or reduce the substrate effectively. frontiersin.org | Biosynthesis terminates, leading to the accumulation of this compound. |

| BgtfC | This compound, Balhimycin Aglycone | Exhibits low binding affinity for the this compound donor substrate. frontiersin.orgnih.gov | Inefficient glycosylation, resulting in balhimycin congeners lacking the second sugar. |

| GtfA | dTDP-L-epivancosamine, Chloroeremomycin Aglycone | Undergoes a significant "open-to-closed" conformational change upon binding both substrates, a characteristic of GT-B fold enzymes. nih.govbiorxiv.org | Facilitates efficient sugar transfer. |

Genetic Architecture and Regulation of Dtdp L 4 Oxovancosamine Production

Biosynthetic Gene Cluster (BGC) Organization

The genes responsible for the synthesis of dTDP-L-4-oxovancosamine are typically found clustered together with genes for the peptide backbone assembly, tailoring enzymes, and resistance mechanisms within the BGCs of glycopeptide antibiotics. secondarymetabolites.org This co-localization facilitates the coordinated expression of all the necessary components for antibiotic production.

Identification of Genes Encoding this compound Pathway Enzymes within BGCs

The biosynthetic pathway to this compound starts from dTDP-4-keto-6-deoxy-D-glucose and involves a series of enzymatic reactions including C-2 deoxygenation, C-3 amination, and C-3 methylation. frontiersin.orgacs.org The genes encoding the enzymes that catalyze these steps have been identified in several glycopeptide BGCs.

In the balhimycin (B1255283) (bal) BGC from Amycolatopsis balhimycina, the genes responsible for the synthesis of the deoxysugar are designated as dvaA-E. nih.gov However, a key difference in this cluster is that the dvaE gene, an ortholog of the C4-ketoreductase evaE from the chloroeremomycin (B1668801) cluster, is truncated. nih.gov This non-functional dvaE results in the termination of the aminosugar biosynthesis at the this compound stage, which is then incorporated into the balhimycin structure. frontiersin.orgnih.gov

The chloroeremomycin (cep) BGC in Amycolatopsis orientalis contains the evaA-E genes, which were the first to be experimentally characterized for the biosynthesis of the related aminosugar, L-epivancosamine. frontiersin.orgpnas.org These enzymes convert dTDP-4-keto-6-deoxy-D-glucose to dTDP-L-epivancosamine. pnas.org The pathway to this compound shares the initial steps with the epivancosamine pathway, involving the enzymes EvaA, EvaB, EvaC, and EvaD. acs.org

In the antarmycin (ant) BGC from Pseudonocardia antarctica, a set of four genes, antB3–antB6, are homologous to evaA–evaD and are responsible for producing this compound from TDP-4′-keto-6′-deoxyglucose. acs.org Unlike the cep cluster, the ant cluster lacks a homolog for the C-4′ ketoreductase, EvaE, which is consistent with the incorporation of the 4-oxo sugar into antarmycin. acs.org Instead, it contains antB1 and antB2, which are involved in the earlier steps of converting glucose-1-phosphate to TDP-4′-keto-6′-deoxyglucose. acs.org

The vancomycin (B549263) (vcm) BGC from Amycolatopsis orientalis also contains genes for aminosugar biosynthesis. nih.govresearchgate.net While the complete pathway to L-vancosamine in vancomycin has not been fully elucidated experimentally, it is presumed to proceed through a this compound intermediate. acs.org The vcm cluster encodes the necessary enzymes for the initial steps, although the specific gene designations for the entire pathway are not as clearly defined as in the bal and cep clusters. researchgate.netresearchgate.net

The A40926 (auk/dbv) BGC in Nonomuraea species and the A47934 (ant/sta) BGC in Streptomyces toyocaensis also contain genes for deoxysugar biosynthesis, though they produce different glycopeptides. pnas.orgnih.gov The auk cluster notably contains a gene for glucose-1-phosphate thymidylyltransferase (auk7), which is required for the activation of D-glucose-1-phosphate, suggesting a dedicated mechanism to enhance the precursor pool for aminosugar synthesis. frontiersin.org

| BGC | Producing Organism | Key Genes for this compound Synthesis | Notes |

|---|---|---|---|

| bal | Amycolatopsis balhimycina | dvaA, dvaB, dvaC, dvaD | Contains a truncated, non-functional dvaE, leading to the accumulation of this compound. nih.gov |

| cep | Amycolatopsis orientalis | evaA, evaB, evaC, evaD | Serves as the model pathway; these genes produce the precursor to L-epivancosamine. frontiersin.orgpnas.org |

| ant | Pseudonocardia antarctica | antB3, antB4, antB5, antB6 | Lacks an EvaE homolog for C4-ketoreduction. acs.org |

| vcm | Amycolatopsis orientalis | Homologs of evaA-D | Pathway to L-vancosamine is thought to proceed via a this compound intermediate. acs.orgresearchgate.net |

| auk/dbv | Nonomuraea sp. | Homologs of evaA-D | Contains auk7 for precursor activation. frontiersin.org |

Comparative Genomics of Aminosugar Biosynthesis Clusters

Comparative analysis of glycopeptide BGCs reveals a mosaic structure, suggesting that the evolution of these clusters has involved the acquisition of distinct, functional genetic modules. nih.gov The gene cassettes for aminosugar biosynthesis show both conservation and divergence across different clusters.

The bal and cep clusters, which produce very similar glycopeptides, exhibit extensive conserved synteny, including the regions for deoxysugar biosynthesis. nih.govnih.gov This high degree of similarity suggests a relatively recent divergence from a common ancestor. In contrast, other cluster pairs show more limited synteny, often confined to specific functional cassettes. nih.gov

A notable difference is seen in the bal cluster, where the dvaE gene is truncated, leading to the production of this compound. nih.gov This contrasts with the cep cluster, where a functional evaE leads to the further reduction to dTDP-L-epivancosamine. nih.govpnas.org This single gene difference highlights how variations in the aminosugar cassette can lead to structural diversity in the final antibiotic.

The vcm cluster, responsible for vancomycin production, shows differences in its glycosyltransferase gene content compared to the bal and cep clusters, possessing only two glycosyltransferase genes instead of three. researchgate.net This variation in tailoring enzymes, alongside the differences in the aminosugar pathway, contributes to the distinct chemical structures of vancomycin, balhimycin, and chloroeremomycin.

Transcriptional and Translational Regulation of BGCs

The expression of glycopeptide BGCs is a tightly controlled process, often involving pathway-specific regulatory proteins that respond to various physiological and environmental signals. mdpi.com These regulators ensure that the energetically expensive process of antibiotic production is initiated at the appropriate time in the bacterial life cycle.

Regulatory genes are typically located within the BGCs they control. mdpi.com A common family of regulators found in glycopeptide BGCs are the StrR-like regulators, which are pathway-specific transcriptional activators. mdpi.comscispace.com For example, in the balhimycin BGC, the StrR-like regulator Bbr binds to multiple promoter regions within the cluster, activating the transcription of genes involved in dehydrovancosamine biosynthesis (dvaA), among others. researchgate.net

In addition to pathway-specific regulators, global regulators also play a role in controlling BGC expression, integrating signals related to nutrient availability, stress, and morphological differentiation. mdpi.com The interplay between these different levels of regulation ensures a coordinated response. For instance, the expression of the vancomycin resistance gene cluster (van) is controlled by a two-component regulatory system, VanS-VanR, which senses the presence of glycopeptide antibiotics and induces the expression of resistance genes. genome.jp Similar resistance mechanisms, often including regulatory genes, are found within the BGCs of producing organisms to prevent suicide. mdpi.comresearchgate.net

Transcriptional analyses have shown that exposure to glycopeptide antibiotics induces significant changes in the expression of a large number of genes, not only within the BGC but also in genes related to cell wall biogenesis, transport, and primary metabolism. frontiersin.orgfrontiersin.org This highlights the complex regulatory network that governs antibiotic production and resistance.

Evolutionary Trajectories of Deoxysugar Biosynthesis Genes

The evolution of deoxysugar biosynthesis genes is a fascinating example of molecular diversification. These genes are thought to have evolved through a process of gene duplication, divergence, and horizontal gene transfer, leading to the wide array of deoxysugars found in natural products. frontiersin.orgfrontiersin.orgresearchgate.net

Phylogenetic analyses of the enzymes involved in deoxysugar biosynthesis, such as the NDP-glucose synthase and NDP-glucose 4,6-dehydratase that catalyze the initial steps, show that these enzymes have been recruited into various secondary metabolite pathways multiple times throughout evolution. acs.org This suggests a modular evolution where pathways can be assembled by combining genes from different origins.

The mosaic nature of glycopeptide BGCs supports the idea of horizontal gene transfer playing a significant role in their evolution. nih.gov The acquisition of a complete or partial deoxysugar biosynthesis cassette could have allowed an ancestral organism to begin producing a glycosylated secondary metabolite. Subsequent mutations and gene rearrangements would then lead to the diversification of the sugar moieties.

The presence of homologous deoxysugar biosynthesis genes in different BGCs producing distinct classes of antibiotics further points to the mobility of these genetic elements. For example, the enzymes for the synthesis of dTDP-L-rhamnose are found in the biosynthetic pathways of different antibiotics. acs.org This evolutionary flexibility has enabled actinomycetes to generate a vast chemical diversity of glycosylated natural products. researchgate.net

Divergent Metabolic Fates of Dtdp L 4 Oxovancosamine

Reductive Transformations to Terminal Aminosugars

The final step in the biosynthesis of many aminosugars involves the reduction of the C-4' keto group of dTDP-L-4-oxovancosamine. This reduction is catalyzed by stereospecific ketoreductases, which dictate the ultimate stereochemistry of the resulting hydroxyl group and thus the identity of the sugar.

Biosynthesis of dTDP-L-vancosamine

L-vancosamine is a characteristic sugar moiety of the glycopeptide antibiotic vancomycin (B549263). nih.gov Its biosynthesis from this compound involves a specific C-4' ketoreduction.

The conversion of this compound to dTDP-L-vancosamine is catalyzed by the enzyme VcaE. wikipedia.org This enzyme is a C-4' ketoreductase that utilizes a hydride donor, typically NADPH, to reduce the carbonyl group at the C-4' position. nih.gov This enzymatic reaction is registered in the Kyoto Encyclopedia of Genes and Genomes (KEGG) with the reaction number R06630. kegg.jpmetanetx.org The stereospecificity of VcaE ensures the formation of the axial hydroxyl group characteristic of L-vancosamine. wikipedia.orgnih.gov

VcaE and EvaE are homologous C-4' ketoreductases that act on the same substrate, this compound, yet produce different stereoisomers. wikipedia.org The key difference lies in the direction of hydride transfer during the reduction reaction. nih.gov VcaE, found in the vancomycin biosynthetic cluster, produces dTDP-L-vancosamine with an axial hydroxyl group at C-4'. wikipedia.org In contrast, EvaE, from the chloroeremomycin (B1668801) biosynthetic cluster, generates dTDP-L-epivancosamine with an equatorial hydroxyl group at the same position. wikipedia.orgnih.gov This stereochemical control at a single chiral center highlights the functional divergence of these otherwise similar enzymes and is a critical determinant of the final structure and biological activity of the respective antibiotics. nih.gov While the biosynthesis of vancosamine (B1196374) in the vancomycin pathway has been less extensively studied experimentally compared to epivancosamine, the role of a distinct ketoreductase like VcaE is inferred from the different stereochemical outcome. acs.org

| Enzyme | Organism/Antibiotic | Substrate | Product | Stereochemistry at C-4' |

| VcaE | Amycolatopsis orientalis (Vancomycin) | This compound | dTDP-L-vancosamine | Axial OH |

| EvaE | Amycolatopsis orientalis (Chloroeremomycin) | This compound | dTDP-L-epivancosamine | Equatorial OH |

C-4' Ketoreduction by VcaE (KEGG R06630)

Biosynthesis of dTDP-L-epivancosamine

L-epivancosamine is the terminal sugar found in the glycopeptide antibiotic chloroeremomycin. nih.govresearchgate.net Its biosynthesis serves as a model pathway for understanding the formation of many non-conventional aminosugars. nih.govfrontiersin.org

The final step in the biosynthesis of dTDP-L-epivancosamine is the stereospecific reduction of the C-4' ketone of this compound. nih.gov This reaction is catalyzed by the NADPH-dependent ketoreductase EvaE, an enzyme encoded within the chloroeremomycin biosynthetic gene cluster. nih.govscispace.com In vitro reconstitution of the pathway has confirmed that EvaE is responsible for this transformation, yielding an equatorial hydroxyl group at the C-4' position, which defines the "epi" configuration of the vancosamine sugar. nih.gov The enzymes for epivancosamine biosynthesis, EvaA-E, have been studied experimentally, providing a foundational understanding of this class of biosynthetic pathways. nih.govfrontiersin.org

Biosynthesis of L-Ristosamine and L-Actinosamine

L-ristosamine and L-actinosamine are other aminosugars found in glycopeptide antibiotics like ristocetin (B1679390) and keratinimicin, respectively. frontiersin.orgresearchgate.net Their biosynthetic pathways diverge from that of vancosamine and epivancosamine, notably in the modification at the C-3 position.

The biosynthetic pathways for L-ristosamine and L-actinosamine lack an ortholog of EvaC, the enzyme responsible for methylating the C-3 position. frontiersin.orgresearchgate.net This results in the absence of a methyl group at this position in the final sugar structures. frontiersin.orgresearchgate.net The biosynthesis of L-ristosamine is thought to involve orthologs of EvaA, EvaB, EvaD, and an EvaE-like ketoreductase. frontiersin.orgresearchgate.net The primary structural difference between L-actinosamine and L-ristosamine is the O-methylation at the C-4 position of L-actinosamine, a reaction catalyzed by the enzyme KerM in the keratinimicin biosynthetic pathway. frontiersin.org It is suggested that EvaE exhibits substrate flexibility and can produce dTDP-L-ristosamine from a dTDP-deoxysugar intermediate that lacks the C-3 amino and methyl groups. acs.org

| Feature | L-Vancosamine/L-Epivancosamine | L-Ristosamine | L-Actinosamine |

| C-3 Methylation | Present | Absent | Absent |

| C-4' Stereochemistry | Varies (axial in vancosamine, equatorial in epivancosamine) | Varies | Varies |

| C-4' O-Methylation | Absent | Absent | Present |

| Key Differentiating Enzyme(s) | VcaE/EvaE (ketoreductases), EvaC (methyltransferase) | Absence of EvaC ortholog | Absence of EvaC ortholog, presence of KerM (O-methyltransferase) |

Pathways Diverging from the L-Epivancosamine Model

The biosynthesis of this compound serves as a crucial branching point, leading to the formation of various amino sugars found in glycopeptide antibiotics. While the pathway to L-epivancosamine, found in chloroeremomycin, is well-established, several other metabolic fates for this compound exist, highlighting the divergent evolution of these biosynthetic pathways.

A key divergence is observed in the biosynthesis of L-vancosamine, the amino sugar present in the antibiotic vancomycin. The final step in the L-epivancosamine pathway is a stereospecific C-4 ketoreduction catalyzed by the enzyme EvaE, which yields the equatorial hydroxyl group characteristic of L-epivancosamine. wikipedia.org In contrast, the biosynthesis of L-vancosamine requires a different C-4 ketoreductase to produce the axial hydroxyl group. acs.org This distinction underscores that while the initial steps to produce this compound may be conserved, the final tailoring steps are catalyzed by distinct enzymes, leading to structurally different sugar moieties. acs.orgresearchgate.net

Another significant deviation from the L-epivancosamine model is found in the biosynthesis of the sugar components of balhimycin (B1255283). In the balhimycin biosynthetic pathway, the process can terminate at the stage of this compound due to a truncated and non-functional EvaE ortholog (DvaE). frontiersin.orgnih.gov This results in the incorporation of L-4-oxovancosamine itself into the balhimycin structure, rather than a reduced form. frontiersin.orgnih.gov

Furthermore, the biosynthetic pathways for L-ristosamine and L-actinosamine, found in other glycopeptide antibiotics, exhibit even greater divergence. These pathways lack an ortholog of EvaC, the enzyme responsible for methylation at the C-3 position. frontiersin.orgnih.gov This absence leads to the production of amino sugars that lack the C-3 methyl group characteristic of the vancosamine family. frontiersin.orgnih.gov The subsequent steps in these pathways would then proceed from a dTDP-4-keto-deoxysugar intermediate that is not methylated at C-3.

The table below summarizes the key enzymatic differences and resulting sugar products in pathways that diverge from the L-epivancosamine model.

Table 1:

| Antibiotic | Key Diverging Enzyme(s) | Resulting Sugar Moiety | Reference |

|---|---|---|---|

| Vancomycin | Distinct C-4 ketoreductase | L-vancosamine | acs.org |

| Balhimycin | Truncated DvaE (EvaE ortholog) | L-4-oxovancosamine | frontiersin.orgnih.gov |

| Ristocetin | Absence of EvaC ortholog | L-ristosamine (lacks C-3 methyl) | frontiersin.orgnih.gov |

| Kedarosamine | Absence of EvaC ortholog | L-actinosamine (lacks C-3 methyl) | frontiersin.orgnih.gov |

Structural Characteristics of Analogs (e.g., lack of methyl group at C3)

Analogs of dTDP-L-vancosamine found in various glycopeptide antibiotics exhibit distinct structural characteristics that arise from variations in their biosynthetic pathways. A prominent example is the absence of a methyl group at the C-3 position, a defining feature of L-ristosamine and L-actinosamine. frontiersin.orgnih.gov This structural difference is a direct consequence of the respective biosynthetic gene clusters lacking an ortholog of the evaC gene. frontiersin.orgnih.gov The EvaC enzyme is a methyltransferase responsible for the C-methylation at the C-3 position of the sugar ring during the biosynthesis of vancosamine and epivancosamine. wikipedia.org

In the canonical vancosamine/epivancosamine pathway, the biosynthesis proceeds through a series of enzymatic steps including deoxygenation, amination, and epimerization, with C-3 methylation being a critical modification. wikipedia.orgresearchgate.net The absence of a functional EvaC homolog in the biosynthetic pathways of L-ristosamine and L-actinosamine means that this methylation step does not occur, leading to the formation of a des-methyl analog at the C-3 position. frontiersin.orgnih.gov

This fundamental structural variation highlights the modularity and evolutionary divergence of glycopeptide antibiotic biosynthesis. The presence or absence of a single enzymatic function, in this case, C-3 methylation, directly translates into a significant structural alteration of the resulting deoxysugar. This, in turn, can influence the biological activity and target recognition of the final antibiotic.

The table below details the structural differences in the sugar moieties of several glycopeptide antibiotics compared to L-vancosamine.

Table 2: Structural Comparison of Vancosamine and its Analogs

| Sugar Moiety | Antibiotic | Key Structural Difference from L-vancosamine | Biosynthetic Implication | Reference |

|---|---|---|---|---|

| L-epivancosamine | Chloroeremomycin | Different stereochemistry at C-4 (equatorial OH) | Catalyzed by a different C-4 ketoreductase (EvaE) | wikipedia.org |

| L-4-oxovancosamine | Balhimycin | Keto group at C-4 instead of a hydroxyl group | Truncated/inactive C-4 ketoreductase (DvaE) | frontiersin.orgnih.gov |

| L-ristosamine | Ristocetin | Lack of a methyl group at C-3 | Absence of an EvaC ortholog (C-3 methyltransferase) | frontiersin.orgnih.gov |

| L-actinosamine | Kedarosamine | Lack of a methyl group at C-3 | Absence of an EvaC ortholog (C-3 methyltransferase) | frontiersin.orgnih.gov |

Glycosyltransferase-Mediated Transfer

Role of Glycosyltransferases in Downstream Product Formation

Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of glycopeptide antibiotics, catalyzing the attachment of sugar moieties, including this compound and its derivatives, to the peptide aglycone. utupub.finih.gov This glycosylation is a critical step in the formation of the final, biologically active antibiotic. The sequential action of GTs determines the specific glycosylation pattern of the glycopeptide, which in turn influences its antimicrobial activity, solubility, and resistance profile. nih.gov

In the biosynthesis of vancomycin-group antibiotics, a series of GTs act in a specific order to assemble the characteristic sugar decorations. scribd.com For instance, in the chloroeremomycin pathway, GtfA first attaches L-epivancosamine to the 6th amino acid residue (AA-6) of the aglycone. Subsequently, GtfB adds a glucose molecule to the 4th amino acid residue (AA-4), and finally, GtfC links L-epivancosamine to this glucose, forming a disaccharide. frontiersin.org The vancomycin biosynthetic cluster, however, lacks a GtfA ortholog, which is why vancomycin is not glycosylated at the AA-6 position. nih.gov

The substrate specificity of these GTs is a key determinant of the final structure. They must recognize both the nucleotide-activated sugar donor (e.g., dTDP-L-epivancosamine) and the specific hydroxyl group on the aglycone or a previously attached sugar. nih.gov This precise recognition ensures the correct regio- and stereospecific attachment of the sugar. The activity of these enzymes is often dependent on divalent cations like Mg²⁺ or Mn²⁺ and they typically function optimally within a pH range of 5.0 to 7.0. nih.gov

Substrate Recognition and Affinity of Glycosyltransferases for this compound and its Derivatives (e.g., GtfD, GtfA, BgtfC)

The substrate recognition and affinity of glycosyltransferases are crucial for the specific glycosylation patterns observed in different glycopeptide antibiotics. These enzymes exhibit remarkable specificity for both the nucleotide sugar donor and the acceptor molecule.

GtfD , a glycosyltransferase from the vancomycin biosynthetic pathway, is responsible for attaching L-vancosamine to the glucose moiety at the 4th amino acid residue (AA-4) of the vancomycin aglycone. frontiersin.org Research has shown that GtfD can also utilize unnatural sugar donors, such as UDP-4-epi-vancosamine, and transfer them to unnatural acceptors like a glucosylated teicoplanin scaffold, demonstrating a degree of substrate flexibility. acs.org

GtfA , found in the chloroeremomycin biosynthetic pathway, attaches L-epivancosamine to the 6th amino acid residue (AA-6) of the chloroeremomycin aglycone. frontiersin.orgnih.gov The absence of a GtfA ortholog in the vancomycin gene cluster explains the lack of glycosylation at this position in vancomycin. nih.gov

BgtfC , an ortholog of GtfC and GtfD from the balhimycin producer, is proposed to attach a sugar to the glucose at AA-4. However, balhimycin is typically not glycosylated with a disaccharide at this position. frontiersin.org This is attributed to the low affinity of BgtfC for its donor substrate, this compound, which is the intermediate that accumulates due to a mutation in the dvaE gene. frontiersin.org

The table below summarizes the substrate specificities of these glycosyltransferases.

Table 3: Substrate Specificity of Selected Glycosyltransferases

| Glycosyltransferase | Source Organism (Antibiotic) | Donor Substrate | Acceptor Substrate | Reference |

|---|---|---|---|---|

| GtfD | Amycolatopsis orientalis (Vancomycin) | dTDP-L-vancosamine | Glucosylated vancomycin aglycone (at AA-4) | frontiersin.org |

| GtfA | Amycolatopsis orientalis (Chloroeremomycin) | dTDP-L-epivancosamine | Chloroeremomycin aglycone (at AA-6) | frontiersin.orgnih.gov |

| BgtfC | Amycolatopsis balhimycina (Balhimycin) | This compound | Glucosylated balhimycin aglycone (at AA-4) | frontiersin.org |

Catalytic Mechanisms of Associated Glycosyltransferases (GT-A, GT-B folds; inverting vs. retaining)

Glycosyltransferases (GTs) are broadly classified into different structural folds, with the GT-A and GT-B folds being the most predominant for nucleotide-sugar-dependent enzymes. york.ac.uknih.gov These enzymes catalyze the formation of glycosidic bonds with either inversion or retention of the anomeric configuration of the sugar donor. nih.govuzh.ch

GT-A fold enzymes typically possess a single domain with a central β-sheet flanked by α-helices and a characteristic metal-coordinating DXD motif. nih.govGT-B fold enzymes, on the other hand, are characterized by two distinct Rossmann-like domains separated by a catalytic cleft. nih.govnih.gov Plant UDP-glycosyltransferases (UGTs), for example, exhibit a GT-B fold. mdpi.com

The catalytic mechanism of glycosyltransferases can result in either an inverting or a retaining stereochemical outcome at the anomeric carbon.

Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism. This involves a single oxocarbenium ion-like transition state where an enzymatic base catalyst facilitates the nucleophilic attack of the acceptor molecule. york.ac.uknih.govuzh.ch In GT-A fold enzymes, a conserved aspartate or glutamate (B1630785) residue often acts as the catalytic base. nih.gov

Retaining glycosyltransferases have a more debated mechanism. While a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate was initially proposed, structural evidence often lacks a suitably positioned nucleophile. nih.govuzh.ch The current consensus leans towards a front-face SNi-like mechanism, which involves a short-lived oxocarbenium ion intermediate. york.ac.uknih.gov

It is important to note that the structural fold (GT-A or GT-B) does not correlate with the stereochemical outcome of the reaction, as both inverting and retaining enzymes have been identified within both folds. nih.govuzh.ch

The table below provides a summary of the key features of GT-A and GT-B fold glycosyltransferases and their catalytic mechanisms.

Table 4: Characteristics of GT-A and GT-B Fold Glycosyltransferases

| Feature | GT-A Fold | GT-B Fold | Reference |

|---|---|---|---|

| Structure | Single domain, central β-sheet, DXD motif | Two Rossmann-like domains, catalytic cleft | nih.gov |

| Inverting Mechanism | SN2-like direct displacement; conserved Asp/Glu as base | SN2-like direct displacement; conserved Asp/His as base | nih.gov |

| Retaining Mechanism | SNi-like mechanism favored | SNi-like mechanism favored | york.ac.uknih.gov |

| Stereochemical Outcome | Both inverting and retaining | Both inverting and retaining | nih.govuzh.ch |

Biotechnological Applications and Engineering of Dtdp L 4 Oxovancosamine Pathways

Reconstitution of Biosynthetic Pathways in Heterologous Hosts

The transfer and functional expression of the genetic blueprint for dTDP-L-4-oxovancosamine synthesis into well-characterized and easily manipulated organisms, such as Escherichia coli, is a cornerstone of its biotechnological application. This process, known as heterologous expression, allows for the production of the compound outside of its native, often slow-growing and genetically intractable, producing organisms. jmb.or.krmdpi.com

Successful reconstitution of these biosynthetic pathways provides a platform to overcome the limitations of natural production and enables a more controlled and efficient synthesis. mdpi.com The choice of the heterologous host is critical, with factors such as high growth rate, well-established genetic tools, and the ability to support high-density cultures being key considerations. pnnl.gov

In vitro enzymatic synthesis offers a powerful and controlled environment for the production of this compound and related deoxysugars. researchgate.netnih.gov This cell-free approach involves the purification of the necessary biosynthetic enzymes and their combination in a reaction vessel with the required substrates and cofactors. georgefox.edumdpi.com

A significant advantage of in vitro systems is the ability to precisely control reaction conditions and overcome cellular limitations such as substrate transport and competing metabolic pathways. nih.gov For instance, the complete biosynthesis of dTDP-L-epivancosamine, a derivative of this compound, has been successfully reconstituted in vitro using five purified enzymes from the chloroeremomycin (B1668801) biosynthetic cluster. researchgate.net This system starts from TDP-4-keto-6-deoxy-D-glucose and proceeds through a series of enzymatic steps including deoxygenation, amination, methylation, epimerization, and ketoreduction. researchgate.net

These platforms also serve as valuable tools for elucidating the function of individual enzymes and for identifying potential bottlenecks in the biosynthetic pathway. nih.gov By analyzing the kinetics of each enzymatic step, researchers can pinpoint rate-limiting reactions and devise strategies for their improvement. nih.gov

Table 1: Enzymes Involved in the In Vitro Reconstitution of dTDP-L-epivancosamine Biosynthesis

| Enzyme | Function |

| EvaA | C-2 deoxygenation |

| EvaB | C-3 amination |

| EvaC | C-3 methylation |

| EvaD | C-5 epimerization |

| EvaE | C-4 ketoreduction |

| This table is based on the enzymes identified in the chloroeremomycin biosynthetic pathway for the synthesis of dTDP-L-epivancosamine, a closely related derivative of this compound. |

Metabolic engineering focuses on the targeted modification of an organism's metabolic network to enhance the production of a desired compound. pnnl.govmdpi.com In the context of this compound, these strategies aim to increase the flux of precursor metabolites towards its biosynthesis and minimize the formation of competing byproducts. nih.gov

Several key strategies are employed to achieve enhanced production in heterologous hosts like E. coli:

Pathway Optimization: This involves balancing the expression levels of the biosynthetic genes to avoid the accumulation of toxic intermediates and to ensure a smooth flow through the pathway. pnnl.gov

Precursor Supply Enhancement: Increasing the intracellular availability of the initial building blocks, such as glucose-1-phosphate, is crucial for maximizing the yield of the final product. frontiersin.org

Elimination of Competing Pathways: Deleting genes responsible for metabolic pathways that divert precursors away from the desired biosynthetic route can significantly improve product titers. nih.gov

Cofactor Engineering: Ensuring an adequate supply of necessary cofactors, such as NADPH, is essential for the optimal functioning of the biosynthetic enzymes. mdpi.com

For example, in the production of other complex molecules, the deletion of genes involved in competing pathways and the overexpression of genes that enhance precursor supply have led to significant increases in product yield. nih.gov These same principles are directly applicable to optimizing the production of this compound.

In vitro Enzymatic Synthesis Platforms

Rational Design and Combinatorial Biosynthesis for Chemoenzymatic Diversification

The combination of rational design and combinatorial biosynthesis offers a powerful toolkit for creating novel molecules based on the this compound scaffold. nih.gov This approach leverages the specificity of enzymes with the flexibility of chemical synthesis to generate a diverse range of glycoconjugates with potentially new or improved biological activities. nih.gov

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with desired properties. illinois.edunih.govnih.gov This technique involves generating a large library of enzyme variants through random mutagenesis and then screening for those with improved activity, altered substrate specificity, or modified stereochemistry. mdpi.com

By applying directed evolution to the enzymes in the this compound pathway, it is possible to create biocatalysts that can accept alternative substrates or produce novel sugar derivatives. illinois.edu For instance, the stereospecificity of a ketoreductase, an enzyme type found in this pathway, can be altered to produce a different stereoisomer of the final sugar product. nih.gov This has been demonstrated in the biosynthesis of dTDP-L-daunosamine, where replacing the native ketoreductase with an enzyme of opposite stereospecificity was successful in an in vitro system. nih.gov

Rational design, which relies on knowledge of the enzyme's structure and mechanism, can be used in conjunction with directed evolution to focus mutagenesis efforts on specific amino acid residues within the active site. illinois.edu This semi-rational approach can accelerate the discovery of enzymes with desired modifications.

Table 2: Strategies in Directed Evolution for Enzyme Modification

| Strategy | Description |

| Random Mutagenesis | Introduction of random mutations across the entire gene to create a diverse library of enzyme variants. |

| Gene Recombination | Shuffling of genetic material from different parent enzymes to create new combinations of mutations. |

| Semi-Rational Design | Use of structural and mechanistic information to target specific regions of the enzyme for mutagenesis. |

| This table outlines common approaches used in directed evolution to engineer enzymes with novel properties. |

Biosynthetic engineering aims to create novel glycoconjugates by introducing engineered biosynthetic pathways into suitable host organisms. biorxiv.org By expressing the pathway for this compound alongside glycosyltransferases with relaxed substrate specificity, it becomes possible to attach this sugar to a variety of aglycones, creating new bioactive compounds.

This "glycodiversification" approach has been successfully used to generate novel antibiotics and other therapeutic agents. nih.gov The engineered host acts as a cellular factory, producing the activated sugar and then transferring it to a desired scaffold molecule. The development of "plug-and-play" systems, where different sugar biosynthetic pathways and glycosyltransferases can be easily swapped, further expands the possibilities for creating a wide array of novel glycoconjugates. The ability to produce these complex molecules in engineered bacteria like E. coli offers a scalable and cost-effective alternative to traditional chemical synthesis. biorxiv.orgnih.gov

Q & A

Q. How is dTDP-L-4-oxovancosamine structurally characterized using spectroscopic methods?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign proton and carbon signals. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ketone groups at C-4). Cross-reference spectral data with literature or synthetic standards to resolve ambiguities .

Q. What are the foundational steps for synthesizing this compound in vitro?

Begin with enzymatic glycosylation using a thymidylyltransferase (e.g., TDP-sugar synthase) to link thymidine diphosphate (dTDP) to the modified vancosamine precursor. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using ion-exchange chromatography, ensuring removal of unreacted substrates (e.g., excess diethylamine via aqueous washes) .

Q. How are purification challenges addressed for this compound?

Common issues include polar impurities and stability under acidic/basic conditions. Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Confirm purity via high-resolution MS and TLC (Rf comparison). Stabilize the compound in neutral buffers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized to improve yield?

Apply design of experiments (DOE) to test variables: pH, temperature, cofactor concentration (e.g., Mg²⁺), and enzyme-substrate ratios. Use kinetic modeling (e.g., Michaelis-Menten parameters) to identify rate-limiting steps. Engineer enzymes via site-directed mutagenesis (e.g., altering substrate-binding pockets) to enhance catalytic efficiency .

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

Conduct root-cause analysis: (1) Verify compound purity (≥95% via HPLC); (2) Replicate assays under standardized conditions (e.g., buffer composition, incubation time); (3) Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Cross-validate findings with isotopic labeling or cryo-EM to confirm target engagement .

Q. What strategies validate the role of this compound in glycosylation pathways?

Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to disrupt biosynthetic enzymes. Monitor metabolite accumulation via LC-MS. Employ isotopic tracing (¹³C-glucose) to track incorporation into glycoconjugates. Compare with structural analogs to assess substrate specificity .

Q. How to design a comparative study of this compound’s stability under varying pH and temperature?

Use accelerated stability testing: incubate the compound at pH 3–9 and 25–50°C. Quantify degradation products via LC-MS/MS at intervals (0, 24, 48 hrs). Apply Arrhenius kinetics to predict shelf-life. Include chelating agents (e.g., EDTA) to test metal ion effects .

Methodological and Data Management Questions

Q. How to ensure reproducibility in this compound research?

Document protocols in electronic lab notebooks (ELNs) with version control. Share raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) using standardized formats (e.g., JCAMP-DX for NMR). Publish detailed supplementary materials, including negative results and failed experiments .

Q. What frameworks guide hypothesis formulation for this compound’s mechanistic studies?

Develop causal hypotheses using pathway analysis tools (e.g., KEGG, MetaCyc). Test associations via knockout/rescue experiments. For descriptive studies, use high-content imaging (e.g., fluorescent glycan probes) to visualize spatial distribution in cellular models .

Q. How to manage conflicting data on this compound’s substrate specificity?

Perform meta-analysis of published datasets, prioritizing studies with rigorous controls (e.g., substrate saturation curves). Use computational docking (AutoDock Vina) to predict binding affinities for disputed substrates. Validate experimentally via isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.